13-Methylberberrubine

Description

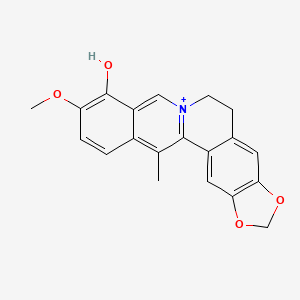

13-Methylberberrubine (CAS: 54260-72-9) is a methylated derivative of berberine, a benzylisoquinoline alkaloid. Its molecular formula is C₂₁H₂₀ClNO₄ (MW: 385.84 g/mol), and it is characterized by a methyl substitution at the C-13 position of the protoberberine skeleton . This structural modification enhances its lipophilicity and cellular uptake compared to berberine, as demonstrated in studies using 3T3-L1 adipocytes . The compound appears as a yellow to green solid, soluble in polar organic solvents like DMSO, chloroform, and acetone, and is stored desiccated at -20°C .

This compound exhibits significant anti-adipogenic activity, suppressing lipid accumulation in mouse 3T3-L1 cells at lower doses than berberine due to improved intracellular retention . Additionally, it demonstrates immunomodulatory and anti-inflammatory properties, such as reducing HMGB1 release in LPS-activated macrophages and increasing survival in septic mice via AMPK/p38 MAPK pathways .

Properties

CAS No. |

53912-30-4 |

|---|---|

Molecular Formula |

C20H18NO4+ |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

17-methoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol |

InChI |

InChI=1S/C20H17NO4/c1-11-13-3-4-16(23-2)20(22)15(13)9-21-6-5-12-7-17-18(25-10-24-17)8-14(12)19(11)21/h3-4,7-9H,5-6,10H2,1-2H3/p+1 |

InChI Key |

GNGXWKSHOCHZLN-UHFFFAOYSA-O |

SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)O)OC |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)O)OC |

Other CAS No. |

53912-30-4 |

Synonyms |

13-methylberberrubine 13-methylberberrubine chloride 9-demethyl-13-methylberberine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The biological activity of berberine derivatives is highly dependent on substituent type and position. Below is a structural and physicochemical comparison of 13-Methylberberrubine with key analogues:

Mechanism and Structure-Activity Relationships (SAR)

- C-13 Substitutions : Methyl or benzyl groups at C-13 improve lipophilicity and membrane permeability, critical for cellular uptake .

- C-9 Modifications : Carbamoyl or phenyl groups at C-9 enhance interactions with biological targets (e.g., DNA topoisomerases or efflux pumps), increasing potency .

- Protoberberine Skeleton : Full oxidation of the protoberberine ring and methoxy groups at C-2/C-3 are essential for maintaining anti-adipogenic and antimicrobial activity .

Data Tables

Table 1: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.